

Application Note: Quantification of Inosine-13C5 Labeled Metabolites using LC-MS/MS

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Compound of Interest		
Compound Name:	Inosine-13C5	
Cat. No.:	B13849729	Get Quote

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Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and for accurate quantification. Inosine, a purine nucleoside, plays a critical role in various cellular processes, including as a precursor for the synthesis of adenosine and guanosine nucleotides and its involvement in purine degradation pathways. The use of **Inosine-13C5**, where the five carbons of the ribose sugar are replaced with the heavy isotope ¹³C, allows for the precise tracking of inosine metabolism and its downstream products. This application note provides a detailed protocol for the detection and quantification of **Inosine-13C5** and its labeled metabolites in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Cultured cells are incubated with **Inosine-13C5**, which is taken up and incorporated into the cellular metabolic network. Downstream metabolites of inosine, such as hypoxanthine and xanthine, will also become labeled with 13C5 on their ribose or subsequent degradation products. Following extraction of intracellular metabolites, LC-MS/MS is used to separate and detect the labeled and unlabeled forms of these compounds. Quantification is achieved by comparing the peak areas of the labeled metabolites to a standard curve, often using an unlabeled analogue as an internal standard for normalization.



Experimental Protocols Materials and Reagents

- Inosine-13C5 (M.Wt: 273.19 g/mol)
- Inosine (unlabeled)
- · Hypoxanthine, Xanthine, Uric Acid standards
- · LC-MS grade water, acetonitrile, methanol, and formic acid
- Ammonium formate
- · Phosphate-buffered saline (PBS), ice-cold
- Cell culture medium and supplements
- · 6-well cell culture plates
- Cell scraper
- Microcentrifuge tubes
- · LC-MS vials

Cell Culture and Labeling

- Seed mammalian cells (e.g., HEK293, HeLa) in 6-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
- Remove the growth medium and replace it with a fresh medium containing a defined concentration of **Inosine-13C5** (e.g., 10 μM).
- Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled inosine.

Metabolite Extraction

After the desired incubation time, rapidly aspirate the medium from the wells.



- Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular labeled inosine.
- Add 500 μL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract the intracellular metabolites.[1]
- Incubate the plates at -20°C for 15 minutes.
- Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
- Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100 μL of 5% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	100% Acetonitrile
Flow Rate	0.2 mL/min
Column Temperature	40°C
Injection Volume	2 μL
Gradient	1% to 25% B (0-4 min), 25% to 98% B (4-5 min), hold at 98% B (5-7 min), 98% to 1% B (7-7.1 min), re-equilibrate at 1% B (7.1-10 min)



Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	500°C

MRM Transitions:

The fragmentation of inosine typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the hypoxanthine base (m/z 137.1 or 136.0). Since the 13C5 label is on the ribose moiety, the product ion for **Inosine-13C5** will be the same as for unlabeled inosine.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Inosine	269.1	137.1	15
Inosine-13C5	274.1	137.1	15
Hypoxanthine	137.1	119.1	20
Xanthine	153.1	136.1	20
Uric Acid	169.1	141.1	25

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for inosine analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.



Parameter	Inosine
Linearity Range	28.5 - 912.0 ng/mL[2]
Correlation Coefficient (r²)	> 0.999[2]
Lower Limit of Quantification (LLOQ)	28.5 ng/mL[2]
Intra-day Precision (%RSD)	< 10%[2]
Inter-day Precision (%RSD)	< 10%[2]
Accuracy (%)	96.9% - 103.8%[2]
Extraction Recovery (%)	98.9% - 102.3%[2]

Visualizations Inosine Metabolism Pathway

The following diagram illustrates the key steps in the degradation of inosine to uric acid.



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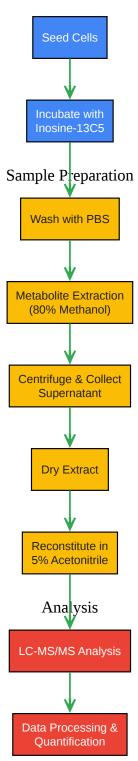
Caption: Degradation pathway of inosine to uric acid.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for analyzing **Inosine-13C5** labeled metabolites.



Cell Culture & Labeling



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Caption: Workflow for Inosine-13C5 metabolite analysis.



Conclusion

This application note provides a comprehensive and detailed protocol for the use of **Inosine-13C5** in metabolic labeling studies. The described LC-MS/MS method is sensitive and robust for the quantification of inosine and its downstream metabolites in cultured cells. The use of stable isotope-labeled inosine is a valuable tool for researchers in drug development and metabolic research to gain a deeper understanding of purine metabolism and its role in various physiological and pathological conditions.

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